molecular formula C22H17FN2O2S B2358094 4-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1251672-41-9

4-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2358094
CAS No.: 1251672-41-9
M. Wt: 392.45
InChI Key: IOGSJXHJIMMLAC-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pyrrole ring, and various phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the Hantzsch thiophene synthesis , which involves the reaction of a β-keto ester with sulfur and ammonia

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the carbonyl group to produce alcohols.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Alcohols.

  • Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been studied for potential use in drug discovery.

  • Medicine: : Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: : Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural elements. Similar compounds might include other thiophene derivatives or compounds with similar phenyl groups. the presence of the pyrrole ring and the specific substitution pattern sets it apart.

List of Similar Compounds

  • 4-(3-fluorophenyl)thiophene-2-carboxamide

  • N-(3-methoxyphenyl)thiophene-2-carboxamide

  • 4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

This compound's unique structure and properties make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

4-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S/c1-27-18-9-5-8-17(13-18)24-22(26)21-20(25-10-2-3-11-25)19(14-28-21)15-6-4-7-16(23)12-15/h2-14H,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGSJXHJIMMLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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